molecular formula C6H14O8S2 B1682457 Treosulphan CAS No. 299-75-2

Treosulphan

Cat. No. B1682457
CAS RN: 299-75-2
M. Wt: 278.3 g/mol
InChI Key: YCPOZVAOBBQLRI-WDSKDSINSA-N
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Description

Treosulphan, sold under the brand name Trecondi, is a medication given to people before they have a bone marrow transplant from a donor known as allogeneic hematopoietic stem cell transplantation . It is used as a ‘conditioning’ treatment to clear the bone marrow and make room for the transplanted bone marrow cells, which can then produce healthy blood cells . It belongs to the family of drugs called alkylating agents .


Synthesis Analysis

Treosulphan is a prodrug that undergoes a highly pH- and temperature-dependent nonenzymatic conversion to the monoepoxide {(2S,3S)-1,2-epoxy-3,4-butanediol 4-methanesulfonate [S,S-EBDM]} and diepoxide {(2S,3S)-1,2:3,4-diepoxybutane [S,S-DEB]} .


Molecular Structure Analysis

The molecular formula of Treosulphan is C6H14O8S2. It has an average mass of 278.301 Da and a monoisotopic mass of 278.013000 Da .


Chemical Reactions Analysis

Treosulphan is a prodrug that undergoes a highly pH- and temperature-dependent nonenzymatic conversion to the monoepoxide {(2S,3S)-1,2-epoxy-3,4-butanediol 4-methanesulfonate [S,S-EBDM]} and diepoxide {(2S,3S)-1,2:3,4-diepoxybutane [S,S-DEB]}. This conversion is involved in the elimination of the prodrug Treosulphan .


Physical And Chemical Properties Analysis

Treosulphan is an odorless white crystalline powder . It is water-soluble and slowly hydrolyzes: decomposes within 3 hours at pH 7.5 and 77°F .

Scientific Research Applications

  • Allogeneic Haematopoietic Stem Cell Transplantation : Treosulphan, in combination with cyclophosphamide, has been explored as a preparative regimen before allogeneic haematopoietic stem cell transplantation in patients with hematological malignancies. This combination demonstrated effective, sustained white blood cell and platelet recovery and full donor chimerism in patients, indicating its potential in myeloablative preparative regimens even for patients with increased risk for regimen-related toxic complications (Beelen et al., 2005).

  • Treosulphan in Pediatric Allogeneic Transplantation : A study discussed the use of Treosulphan in pediatric allografts, emphasizing its favorable toxicity profile and high rate of primary engraftment in children undergoing allogeneic transplants for malignant and non-malignant disorders (Nahi et al., 2008).

  • Mutagenicity Studies : Research has indicated the mutagenic properties of Treosulphan in various models. For instance, it was found mutagenic in Salmonella typhimurium strains, suggesting that its mutagenicity might be due to its hydrolysis product, DEB (Zeiger & Pagano, 1989). Another study showed that Treosulphan was mutagenic at the gpt locus in Chinese hamster ovary cells, further emphasizing its genotoxic potential (Zhu & Zeiger, 1993).

  • Comparison with Other Alkylating Agents : Treosulphan has been compared with other alkylating agents like busulphan for myeloablative conditioning in transplantations. It has been found to possess both myeloablative and immunosuppressive properties and may be used as a single agent for conditioning prior to bone marrow transplantation (Sjöö et al., 2006).

Safety And Hazards

Treosulphan may cause cancer and may cause damage to organs . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Treosulphan is currently being tested in clinical trials as an alternative to busulfan in conditioning prior to hematopoietic stem cell transplantation (HSCT) . Medexus Pharmaceuticals has resubmitted its New Drug Application for Treosulphan with the U.S. Food and Drug Administration (FDA). The FDA decision is still expected within six months of resubmission .

properties

IUPAC Name

[(2S,3S)-2,3-dihydroxy-4-methylsulfonyloxybutyl] methanesulfonate
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InChI

InChI=1S/C6H14O8S2/c1-15(9,10)13-3-5(7)6(8)4-14-16(2,11)12/h5-8H,3-4H2,1-2H3/t5-,6-/m0/s1
Source PubChem
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InChI Key

YCPOZVAOBBQLRI-WDSKDSINSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCC(C(COS(=O)(=O)C)O)O
Source PubChem
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Isomeric SMILES

CS(=O)(=O)OC[C@@H]([C@H](COS(=O)(=O)C)O)O
Source PubChem
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Molecular Formula

C6H14O8S2
Record name TREOSULPHAN
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DSSTOX Substance ID

DTXSID0026173
Record name Treosulfan
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Molecular Weight

278.3 g/mol
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Physical Description

Treosulphan is an odorless white crystalline powder. (NTP, 1992)
Record name TREOSULPHAN
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Solubility

greater than or equal to 100 mg/mL at 66 °F (NTP, 1992)
Record name TREOSULPHAN
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Mechanism of Action

The anti-tumour drug treosulfan (L-threitol 1,4-bismethanesulphonate, Ovastat) is a prodrug for epoxy compounds by converting non-enzymatically to L-diepoxybutane via the corresponding monoepoxide under physiological conditions. The present study supports the hypothesis that this conversion of treosulfan is required for cytotoxicity in vitro. DNA alkylation and interstrand cross-linking of plasmid DNA is observed after treosulfan treatment, but this is again produced via the epoxide species. Alkylation occurs at guanine bases with a sequence selectivity similar to other alkylating agents such as the nitrogen mustards. In treosulfan-treated K562 cells, cross-links form slowly, reaching a peak at approximately 24 h. Incubation of K562 cells with preformed epoxides shows faster and more efficient DNA cross-linking.
Record name TREOSULFAN
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Product Name

Treosulfan

CAS RN

299-75-2
Record name TREOSULPHAN
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Record name Treosulfan
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Record name TREOSULFAN
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Melting Point

216 °F (NTP, 1992)
Record name TREOSULPHAN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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